molecular formula C20H16BrN3O3S B2888995 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide CAS No. 920435-47-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2888995
CAS No.: 920435-47-8
M. Wt: 458.33
InChI Key: ZBODZPCBJBRTFA-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a pyridazinyl thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazinyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the pyridazinyl thioacetamide group can form hydrogen bonds or coordinate with metal ions . These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide is unique due to its combination of a benzo[d][1,3]dioxole moiety and a pyridazinyl thioacetamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3S/c21-15-4-2-14(3-5-15)16-6-8-20(24-23-16)28-11-19(25)22-10-13-1-7-17-18(9-13)27-12-26-17/h1-9H,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBODZPCBJBRTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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